molecular formula C29H33N3O6 B3971033 N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate

N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate

Cat. No. B3971033
M. Wt: 519.6 g/mol
InChI Key: CXSNCDOUCCPXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate, also known as NBOMe, is a psychoactive compound that has gained popularity in recent years due to its potent hallucinogenic effects. NBOMe is classified as a phenethylamine derivative and is structurally similar to other hallucinogenic compounds such as LSD and psilocybin.

Mechanism of Action

N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to an increase in the levels of intracellular calcium, which triggers a cascade of signaling pathways that ultimately result in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic compounds. This compound has been shown to cause alterations in perception, thought, and mood. These effects are thought to be mediated by the activation of the 5-HT2A receptor in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate in lab experiments is its potent hallucinogenic effects, which allow researchers to investigate the role of the 5-HT2A receptor in various physiological and psychological processes. However, one limitation of using this compound in lab experiments is its potential for abuse and the associated safety concerns.

Future Directions

Future research on N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate could focus on investigating its potential therapeutic uses, such as in the treatment of depression and anxiety. Additionally, further research could be conducted to elucidate the molecular mechanisms underlying the hallucinogenic effects of this compound and other phenethylamine derivatives. Finally, research could be conducted to develop safer and more effective compounds that target the 5-HT2A receptor for therapeutic purposes.

Scientific Research Applications

N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been the subject of extensive scientific research due to its potent hallucinogenic effects. Studies have shown that this compound acts as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by LSD and other hallucinogenic compounds. This compound has been used in research to investigate the role of the 5-HT2A receptor in various physiological and psychological processes.

properties

IUPAC Name

N-benzyl-1-[(3-nitrophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2.C2H2O4/c31-30(32)27-13-7-12-25(20-27)21-28-17-15-26(16-18-28)29(22-24-10-5-2-6-11-24)19-14-23-8-3-1-4-9-23;3-1(4)2(5)6/h1-13,20,26H,14-19,21-22H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSNCDOUCCPXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-(3-nitrobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.